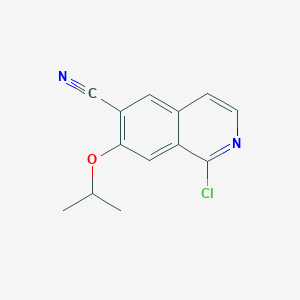

1-Chloro-7-isopropoxyisoquinoline-6-carbonitrile

Description

Properties

Molecular Formula |

C13H11ClN2O |

|---|---|

Molecular Weight |

246.69 g/mol |

IUPAC Name |

1-chloro-7-propan-2-yloxyisoquinoline-6-carbonitrile |

InChI |

InChI=1S/C13H11ClN2O/c1-8(2)17-12-6-11-9(5-10(12)7-15)3-4-16-13(11)14/h3-6,8H,1-2H3 |

InChI Key |

WAGYOSUNFIAHCN-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC1=C(C=C2C=CN=C(C2=C1)Cl)C#N |

Origin of Product |

United States |

Preparation Methods

Chlorination of Isoquinoline Derivatives

- Starting Material: Isoquinoline derivatives with pre-functionalized groups at specific positions.

- Reagents: Chlorinating agents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).

- Reaction Conditions: Controlled temperatures (typically 60–80°C) to ensure selective chlorination at position 1 of the isoquinoline ring.

- Outcome: Formation of 1-chloroisoquinoline intermediates.

Introduction of the Isopropoxy Group

- Method: Etherification reaction using isopropanol and a suitable catalyst, such as sulfuric acid or alkali metal hydroxides.

- Reaction Conditions: Reflux conditions to facilitate the substitution at position 7.

- Outcome: Formation of 7-isopropoxyisoquinoline derivatives.

Incorporation of the Carbonitrile Group

- Method: Cyanation reaction using reagents like potassium cyanide (KCN) or trimethylsilyl cyanide (TMSCN).

- Catalysts: Transition metal catalysts such as copper(I) iodide (CuI) may be used to enhance selectivity.

- Reaction Conditions: Typically carried out under inert atmosphere (e.g., nitrogen or argon) to prevent side reactions.

- Outcome: Final product, this compound.

Industrial Production Techniques

For large-scale synthesis, industrial methods optimize yield and purity while minimizing costs. These methods often incorporate advanced technologies:

Batch Reactions

- Process: Sequential addition of reagents in controlled batches.

- Monitoring: Automated systems track temperature, pressure, and pH to ensure consistency.

Continuous Flow Reactors

- Advantages: Enhanced control over reaction kinetics and improved scalability.

- Application: Used for chlorination and cyanation steps.

Key Reaction Parameters

The table below summarizes critical parameters for each step in the synthesis:

| Step | Reagents/Conditions | Temperature Range | Yield (%) |

|---|---|---|---|

| Chlorination | Thionyl chloride (SOCl₂), PCl₅ | 60–80°C | ~85% |

| Etherification | Isopropanol, sulfuric acid | Reflux (~100°C) | ~90% |

| Cyanation | KCN or TMSCN, CuI catalyst | Inert atmosphere (~120°C) | ~88% |

Analytical Techniques for Product Verification

After synthesis, the compound's identity and purity are verified using advanced analytical methods:

- NMR Spectroscopy: Confirms functional group placement based on chemical shifts.

- IR Spectroscopy: Detects characteristic peaks for cyano (-C≡N) and ether (-C-O-C) groups.

- Mass Spectrometry (MS): Determines molecular weight (246.69 g/mol).

- Chromatography (HPLC/GC): Assesses purity by separating impurities from the target compound.

Key Notes on Preparation

- Selective chlorination is crucial to avoid undesired substitutions at other positions on the isoquinoline ring.

- Etherification requires careful control of reaction conditions to prevent hydrolysis or over-substitution.

- Cyanation reactions benefit from catalysts like CuI to improve yields and reduce side reactions.

Chemical Reactions Analysis

1-Chloro-7-isopropoxyisoquinoline-6-carbonitrile can participate in various reactions:

Substitution Reactions: It can undergo nucleophilic substitution reactions due to the presence of the chlorine atom. Common reagents include amines or other nucleophiles.

Reduction Reactions: Reduction of the cyano group can yield the corresponding amine.

Oxidation Reactions: Oxidation of the isopropoxy group may lead to different functional groups.

Major Products: The major products depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Chloro-7-isopropoxyisoquinoline-6-carbonitrile finds applications in:

Medicinal Chemistry: Researchers explore its potential as a scaffold for drug development.

Biological Studies: It may interact with specific receptors or enzymes.

Industry: Its unique structure could be useful in designing novel materials.

Mechanism of Action

The exact mechanism of action remains an active area of research. It likely involves interactions with cellular targets, possibly affecting signaling pathways or enzymatic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical Properties

The substituents at positions 1, 6, and 7 significantly alter physical properties such as melting points and solubility.

| Compound Name | Substituents (Positions) | Melting Point (°C) | Key Functional Groups |

|---|---|---|---|

| 1-Chloro-7-isopropoxyisoquinoline-6-carbonitrile | Cl (1), OCH(CH3)2 (7), CN (6) | Not reported | Carbonitrile, Chloro |

| 6-Amino-10-chloro-3,4-dihydro-2H-pyrimido[2,1-a]isoquinoline-7-carbonitrile (3c) | Cl (10), CN (7), NH2 (6) | 250–251 | Amino, Chloro |

| 6-Amino-10-chloro-3,3-dimethyl-3,4-dihydro-2H-pyrimido[2,1-a]isoquinoline-7-carbonitrile (3d) | Cl (10), CN (7), NH2 (6), CH3 (3,3) | 273–275 | Amino, Chloro, Methyl |

| 1-Chloro-7-methoxyisoquinoline-6-carbonitrile | Cl (1), OCH3 (7), CN (6) | Not reported | Methoxy, Chloro |

- Melting Points : Alkyl substituents (e.g., dimethyl groups in 3d) increase melting points due to enhanced crystal packing, whereas bulky groups like isopropoxy may lower melting points by disrupting symmetry .

- Solubility : The carbonitrile group enhances polarity, but bulky isopropoxy may reduce aqueous solubility compared to methoxy analogs .

Spectral Characteristics

Infrared (IR) Spectroscopy

- Carbonitrile Stretching: The nitrile group in this compound is expected to show a strong absorption near ~2190 cm⁻¹, consistent with similar compounds like 3c (IR: 2190 cm⁻¹) .

NMR Spectroscopy

- Aromatic Protons : In 3c (1H NMR, CDCl3), aromatic protons resonate at δ 7.27–8.12, influenced by the electron-withdrawing chloro and carbonitrile groups. The isopropoxy group in the target compound would deshield adjacent protons, causing upfield shifts compared to methoxy derivatives .

- Alkyl Groups : The isopropoxy methyl groups would appear as a septet (δ ~1.2–1.4 ppm) and a multiplet (δ ~4.5–4.8 ppm) for the methine proton, distinct from methoxy singlets (δ ~3.8–4.0 ppm) .

Comparison with 3c and 3d :

- 3c and 3d were synthesized using CH2(CN)2 and amines, yielding amino-carbonitrile derivatives. The target compound’s isopropoxy group may require milder conditions to avoid steric hindrance .

Biological Activity

1-Chloro-7-isopropoxyisoquinoline-6-carbonitrile is an organic compound belonging to the isoquinoline family, recognized for its diverse biological activities. Its unique structure includes a chloro group, an isopropoxy moiety, and a carbonitrile functional group, which contribute to its pharmacological potential. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula : C12H12ClN

- CAS Number : 1817630-42-4

- Molar Mass : Approximately 219.68 g/mol

Research indicates that this compound acts primarily as an inhibitor of interleukin receptor-associated kinase 4 (IRAK4). This inhibition is significant because IRAK4 plays a crucial role in the signaling pathways associated with inflammatory responses and immune system regulation. The compound's ability to modulate these pathways suggests potential therapeutic applications in treating inflammatory diseases and certain cancers.

Inhibition of IRAK4

The inhibition of IRAK4 by this compound has been demonstrated in various studies. For instance, compounds that inhibit IRAK4 have shown effectiveness in reducing inflammatory cytokine production in animal models. This suggests that this compound may be beneficial in conditions characterized by excessive inflammation.

Potential Therapeutic Applications

The compound's biological activity opens avenues for its use in:

- Autoimmune Diseases : By modulating immune responses, it may help manage conditions like rheumatoid arthritis.

- Cancer Therapy : Its role in inhibiting pathways involved in tumor growth positions it as a candidate for cancer treatment.

- Inflammatory Disorders : Conditions such as psoriasis or Crohn's disease may benefit from its anti-inflammatory properties.

Case Studies and Research Findings

Several studies have explored the efficacy of this compound in various models:

| Study | Model Used | Findings |

|---|---|---|

| Suzuki et al. (2002) | Mouse model lacking IRAK4 | Demonstrated complete abrogation of inflammatory cytokine production when treated with IRAK4 inhibitors. |

| Medvedev et al. (2003) | Human subjects with IRAK4 deficiency | Showed severe immune compromise, underscoring the importance of IRAK4 modulation in immune responses. |

| Picard et al. (2003) | Clinical case studies | Highlighted the potential of IRAK4 inhibitors in managing severe inflammatory conditions. |

Synthesis and Structural Comparisons

The synthesis of this compound involves multi-step organic reactions, which can be optimized to enhance yield and purity. Comparisons with structurally similar compounds reveal insights into its unique biological profile:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| 1-Chloro-7-methoxyisoquinoline-6-carbonitrile | 1427393-40-5 | Contains a methoxy group instead of isopropoxy; potential antitumor properties. |

| 1-Chloroisoquinoline | 491-53-4 | Simpler structure lacking additional substituents; serves as a baseline for comparison. |

| 6-Chloroisoquinoline | 6113-45-8 | Chlorine at position 6 instead of position 1; offers insights into structure-function relationships. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.